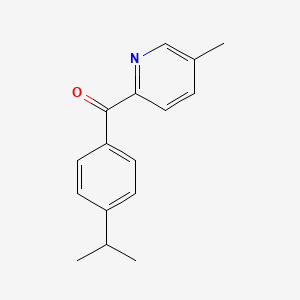
3-(3-Cyanobenzoyl)-4-methylpyridine
Overview
Description
3-Cyanobenzoyl chloride is a chemical compound with the molecular formula C8H4ClNO. It has a molecular weight of 165.58 . It is used in laboratory chemicals .
Synthesis Analysis
3-Cyanobenzoyl chloride was used in the preparation of 3-cyanobenzoyl-glycine methyl ester .
Molecular Structure Analysis
The molecular structure of 3-Cyanobenzoyl chloride is represented by the SMILES string ClC(=O)c1cccc(c1)C#N .
Physical And Chemical Properties Analysis
3-Cyanobenzoyl chloride is a solid substance with a melting point of 42-44 °C (lit.) and a boiling point of 125-129 °C/11 mmHg (lit.) . Its density is approximately 1.3±0.1 g/cm^3 .
Scientific Research Applications
Supramolecular Associations in Organic Salts : 3-(3-Cyanobenzoyl)-4-methylpyridine and its analogs have been studied for their roles in forming supramolecular associations in organic salts. Such salts, formed by self-assembly and proton transfer to the pyridine moiety, exhibit extensive classical hydrogen bonds and non-covalent interactions, playing a crucial role in crystal packing and structure determination (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Molecular Structure Analysis : The molecular structure of novel derivatives of 3-(3-Cyanobenzoyl)-4-methylpyridine has been explored using techniques like X-ray diffraction and DFT calculations. These studies help understand the electronic properties, chemical reactivity, and potential antioxidant activities, providing insights into the compound's interactions and stability (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).
Synthesis and Structural Study : Research into the synthesis of new molecular structures using 3-(3-Cyanobenzoyl)-4-methylpyridine and related compounds is significant. Studies have focused on synthesizing new compounds and analyzing their structures using various spectroscopic methods, contributing to the development of novel materials with specific properties (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Oxidative Coupling Studies : 3-(3-Cyanobenzoyl)-4-methylpyridine has been investigated in oxidative coupling reactions. Such studies are crucial for understanding the reaction mechanisms and for the potential synthesis of complex organic compounds, which can be applied in various fields, including pharmaceuticals and material science (Jahangir, Wang, Smith, Maclean, & Holland, 1990).
Crystal Structure and Non-Covalent Interactions : The compound and its analogs have been used to study the crystal structure and non-covalent interactions in organic acid-base salts. These studies provide valuable information on the role of weak and strong non-covalent interactions in crystal formation and stability (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).
Vapor-phase Photochemistry : The compound has been studied in vapor-phase photochemistry to understand the formation of isomeric photoproducts and mechanisms involving photocyclization and rearomatization. Such studies are essential in the field of photochemistry and have potential applications in developing new photochemical processes and materials (Pavlik, Laohhasurayotin, & Vongnakorn, 2007).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylpyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-5-6-16-9-13(10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZWEBPKRFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















